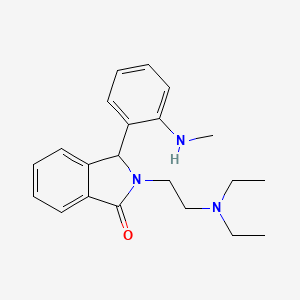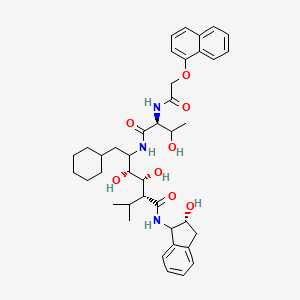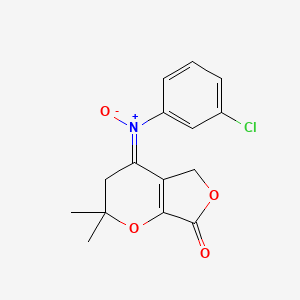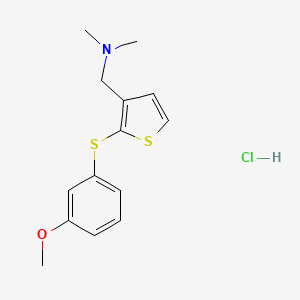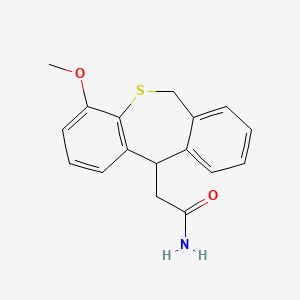
4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide typically involves the following steps:
Formation of the dibenzothiepin core: This step involves the cyclization of appropriate precursors to form the dibenzothiepin structure.
Methoxylation: Introduction of the methoxy group at the 4-position.
Acetylation: Introduction of the acetic acid moiety at the 11-position.
Amidation: Conversion of the acetic acid to its amide form.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dengue virus replication by targeting the DENV helicase and the D4 dopamine receptor . This inhibition disrupts the viral replication process, thereby exerting its antiviral effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[b,e]thiepin-11-acetamide: A closely related compound with similar structural features.
6,11-Dihydro-4-methoxy-dibenzo[b,e]thiepin: Another derivative with a similar core structure.
Uniqueness
4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 4-position and the acetic acid amide moiety at the 11-position contribute to its unique reactivity and biological activity .
Eigenschaften
CAS-Nummer |
82393-97-3 |
|---|---|
Molekularformel |
C17H17NO2S |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
2-(4-methoxy-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)acetamide |
InChI |
InChI=1S/C17H17NO2S/c1-20-15-8-4-7-13-14(9-16(18)19)12-6-3-2-5-11(12)10-21-17(13)15/h2-8,14H,9-10H2,1H3,(H2,18,19) |
InChI-Schlüssel |
WKZHDKMHJAWMNR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1SCC3=CC=CC=C3C2CC(=O)N |
Löslichkeit |
39.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


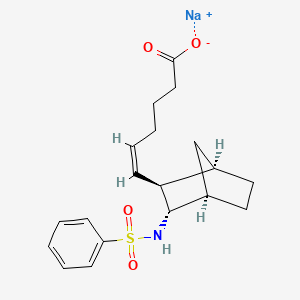
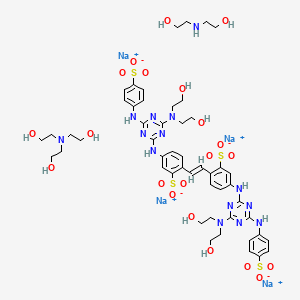
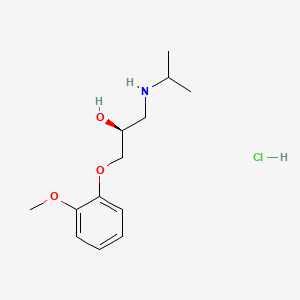
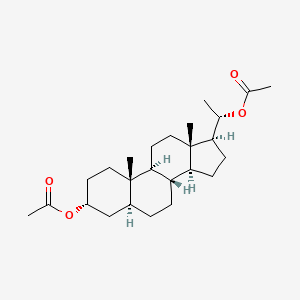
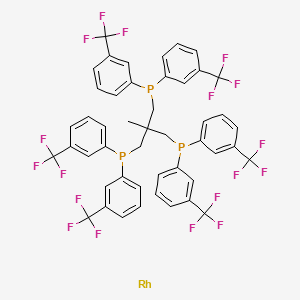
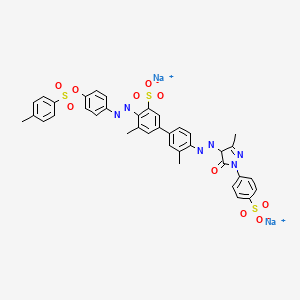
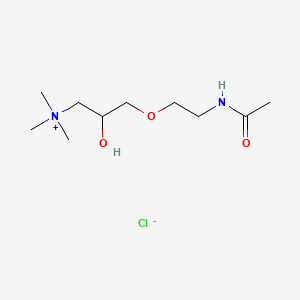
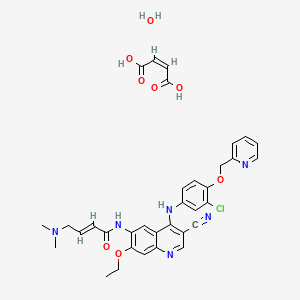
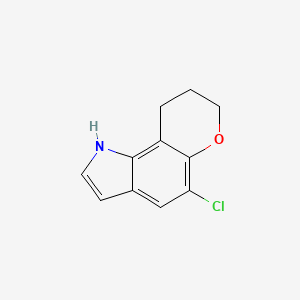
![[(4,6-Diamino-1,3,5-triazin-2-YL)(methoxymethyl)amino]methyl octadecanoate](/img/structure/B12766127.png)
